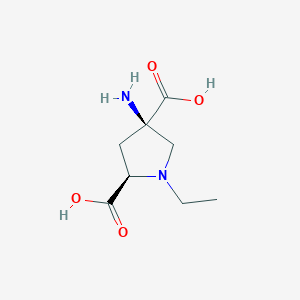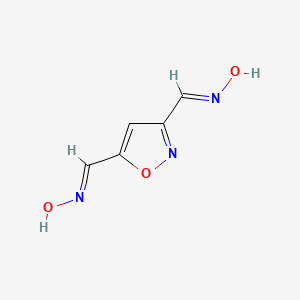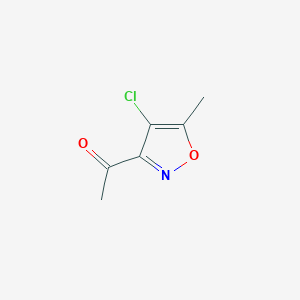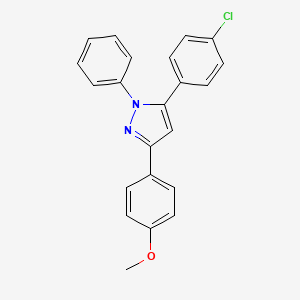![molecular formula C8H6ClNOS B12871268 2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
2-Chloro-4-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with methylthiol to yield the desired compound. The reaction conditions often involve heating and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(methylthio)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits specific enzymes involved in cell proliferation and induces apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoxazole: Lacks the methylthio group, which can affect its biological activity.
4-Methylthio-2-nitrobenzoxazole: Contains a nitro group instead of a chlorine atom, leading to different reactivity and applications.
2-Methylthio-4-chlorobenzoxazole: Similar structure but with different positioning of the substituents.
Uniqueness
2-Chloro-4-(methylthio)benzo[d]oxazole is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with biological targets and enhances its potential as a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C8H6ClNOS |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
2-chloro-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3 |
Clé InChI |
XDWPKCLGBBJWFC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1N=C(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)



![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)

![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
